molecular formula C13H8BrClN2O3 B5432991 N-(2-bromophenyl)-2-chloro-5-nitrobenzamide

N-(2-bromophenyl)-2-chloro-5-nitrobenzamide

Cat. No. B5432991
M. Wt: 355.57 g/mol
InChI Key: OIFCQSYBHDPIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-chloro-5-nitrobenzamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of nitroaromatic compounds, which have been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-chloro-5-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines, resulting in the suppression of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of enzyme activity, the regulation of gene expression, and the modulation of signaling pathways. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to possess antimicrobial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-2-chloro-5-nitrobenzamide in lab experiments is its relatively easy synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to possess cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-2-chloro-5-nitrobenzamide. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-chloro-5-nitrobenzamide is a multi-step process that involves the reaction of 2-bromonitrobenzene with 2-chlorobenzoyl chloride in the presence of a base, followed by reduction with sodium dithionite. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-(2-bromophenyl)-2-chloro-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to possess antimicrobial properties against various bacterial strains.

properties

IUPAC Name

N-(2-bromophenyl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-10-3-1-2-4-12(10)16-13(18)9-7-8(17(19)20)5-6-11(9)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFCQSYBHDPIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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